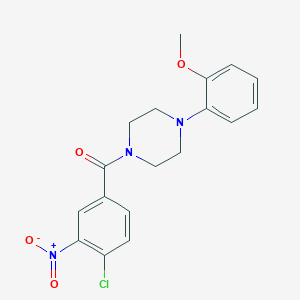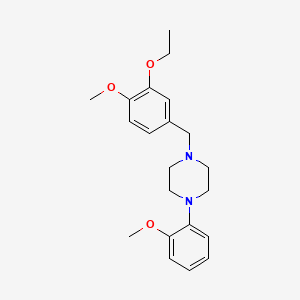
1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
説明
1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CNMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CNMP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
科学的研究の応用
1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. One of the major applications of 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is in the study of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to selectively bind to the 5-HT1A receptor subtype, which makes it a useful tool for studying the structure and function of this receptor.
作用機序
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine involves its binding to the 5-HT1A receptor subtype, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and neuronal activity, which can have a range of effects on behavior and physiology. 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to have a partial agonist activity at the 5-HT7 receptor subtype, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the promotion of neurogenesis. In animal studies, 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects, which may be mediated by its interactions with the 5-HT1A receptor subtype. 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to have potential applications in the treatment of neuropathic pain and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine for lab experiments is its high selectivity for the 5-HT1A receptor subtype, which allows for more specific and targeted studies of this receptor. 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is also relatively easy to synthesize and has good solubility in a range of solvents. However, 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has some limitations as well, including its relatively low potency compared to other 5-HT1A receptor ligands and its potential for off-target effects at higher concentrations.
将来の方向性
There are several potential future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, including the development of more potent and selective ligands for the 5-HT1A receptor subtype, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various disease models. Additionally, the development of new synthetic methods for 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine and related piperazine derivatives could lead to the discovery of novel compounds with unique biological activities.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-15(17)20-8-10-21(11-9-20)18(23)13-6-7-14(19)16(12-13)22(24)25/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNSKVLUIYTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)

![2-bromo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B3441116.png)
![1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441129.png)
![1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441136.png)




![ethyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441172.png)
